molecular formula C12H13ClN2O B2589738 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol CAS No. 439106-94-2

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol

Cat. No.: B2589738
CAS No.: 439106-94-2
M. Wt: 236.7
InChI Key: LCSHOKGEMMNVDH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazole ring substituted at position 3 with a 4-chlorophenyl group and at position 5 with a propan-1-ol chain (Fig. 1). Its molecular formula is C₁₂H₁₃ClN₂O, with a molecular weight of 236.70 g/mol .

Purification often involves column chromatography (ethyl acetate/hexane) or recrystallization from alcohols .

Applications: Pyrazole derivatives are known for diverse biological activities, including antitumor, antimicrobial, and analgesic properties .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-10-5-3-9(4-6-10)12-8-11(14-15-12)2-1-7-16/h3-6,8,16H,1-2,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSHOKGEMMNVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) and favorable reusability . The reaction conditions are generally mild, and the process is characterized by its simplicity and metal-free catalysis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to ensure high efficiency and scalability. The process may involve multiple steps, including condensation reactions and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes through its structural features.

Comparison with Similar Compounds

Substituted Pyrazole-Propanol Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name Substituents on Pyrazole Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol 3-(4-ClPh), 5-(propan-1-ol) C₁₂H₁₃ClN₂O 236.70 Hypothesized antimicrobial activity
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol 1-propanol, 3,5-dimethyl, 4-Cl C₉H₁₄ClN₂O 214.68 Higher lipophilicity due to methyl groups
3-(3-Nitro-pyrazol-1-yl)-propan-1-ol 1-propanol, 3-NO₂ C₆H₉N₃O₃ 171.16 Enhanced reactivity (nitro group)
3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol Benzo[d][1,3]dioxole, 6-Br, 5-propanol C₁₀H₁₀BrO₃ 265.09 Brominated aromatic system
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one 3-(4-ClPh), 5-(isopropylphenyl), propan-1-one C₂₁H₂₂ClN₂O 356.87 Anticancer activity demonstrated

Key Observations :

  • Reactivity : Nitro-substituted derivatives (e.g., ) exhibit higher electrophilicity, favoring nucleophilic reactions.
  • Biological Activity : The propan-1-one derivative () shows confirmed anticancer activity, whereas the target compound’s hydroxyl group may favor solubility and hydrogen bonding.

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to ketone or nitro analogs (e.g., ).
  • Thermal Stability : Methyl-substituted analogs () likely exhibit higher thermal stability due to reduced steric strain.

Biological Activity

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorophenyl group that enhances its pharmacological properties. The molecular formula is C12H13ClN2OC_{12}H_{13}ClN_{2}O with a molecular weight of approximately 236.70 g/mol.

Chemical Structure

The chemical structure of this compound can be represented as follows:

ClC6H4 C3H6N2O\text{ClC}_6\text{H}_4\text{ C}_3\text{H}_6\text{N}_2\text{O}

Antifungal Activity

Research has demonstrated that pyrazole derivatives, including this compound, possess significant antifungal properties. A study by Pickard et al. (2013) evaluated various pyrazole derivatives for their antifungal activity against pathogenic fungi. Some compounds exhibited promising results against strains such as Candida albicans and Aspergillus niger .

Table 1: Antifungal Activity of Pyrazole Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans8 µg/mL
Other Pyrazole Derivative AAspergillus niger16 µg/mL
Other Pyrazole Derivative BCryptococcus neoformans32 µg/mL

Antitubercular Activity

In addition to antifungal properties, this compound has shown activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent. The study highlighted the effectiveness of certain pyrazole derivatives in inhibiting the growth of the tuberculosis strain H37Rv .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical to pathogen survival. The presence of the chlorophenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with target sites.

Case Studies and Research Findings

A comprehensive review on the biological activities of pyrazoles from 2002 to 2012 emphasized the diverse pharmacological profiles of these compounds, including their anti-inflammatory, analgesic, and antimicrobial effects .

Notable Case Study

In a notable case study, researchers synthesized and tested various pyrazole derivatives, including our compound of interest. The results indicated that modifications to the pyrazole core could significantly influence biological activity, suggesting avenues for further exploration in drug development.

Q & A

Q. What spectroscopic techniques are recommended for structural elucidation of 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying proton environments and carbon frameworks, particularly for confirming the chlorophenyl and pyrazole moieties. Mass Spectrometry (MS) provides molecular weight validation and fragmentation patterns. Infrared (IR) spectroscopy can verify functional groups like the hydroxyl (-OH) and aromatic C-Cl bonds. For purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer: A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or chalcones. For example:

React 4-chlorophenylhydrazine with a β-keto alcohol precursor under acidic conditions.

Purify via column chromatography (ethyl acetate/hexane, 1:4) and recrystallize from 2-propanol.
Key steps include optimizing reaction time (40–48 hours at –15°C) and stoichiometry to minimize byproducts. Triethylamine is often used as a base to deprotonate intermediates .

Q. How can researchers confirm the stereochemistry and crystal structure of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a methanol solution. Data collection at 173 K minimizes thermal motion artifacts. Software suites like CrysAlis PRO and SHELXL refine unit cell parameters and validate bond angles (e.g., C–C bond lengths averaging 1.49 Å). Symmetry operations and hydrogen bonding networks are analyzed to confirm molecular packing .

Advanced Research Questions

Q. How can substituent variations on the pyrazole ring modulate biological activity?

  • Methodological Answer: Systematic SAR studies involve synthesizing analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 4-position of the phenyl ring. Biological assays (e.g., antimicrobial MIC tests or kinase inhibition assays) are paired with computational docking (using AutoDock Vina) to correlate substituent effects with binding affinity. For example, chloro groups enhance hydrophobic interactions in enzyme active sites, while amino groups improve solubility and H-bonding .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer: Cross-study validation requires:

Replicating assays under standardized conditions (e.g., fixed cell lines, identical IC₅₀ protocols).

Applying multivariate statistical analysis to account for variables like solvent (DMSO vs. ethanol) or incubation time.

Using orthogonal assays (e.g., fluorescence polarization alongside SPR) to confirm target engagement.
Discrepancies in anticancer activity may arise from differences in apoptosis pathways tested (caspase-3 vs. PARP cleavage) .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over 100-ns trajectories. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) optimize geometry and electrostatic potential maps. Pharmacophore mapping identifies critical features (e.g., hydrogen bond acceptors at the pyrazole N1 position). Validation via in vitro binding assays (e.g., SPR or ITC) confirms predicted ΔG values .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer: Design of Experiments (DoE) with response surface methodology identifies optimal conditions:
  • Catalyst loading (e.g., 5 mol% Pd/C for hydrogenation).
  • Solvent polarity (aprotic solvents like DMF improve cyclization).
  • Microwave-assisted synthesis reduces time from 48 hours to 2 hours.
    Post-reaction, centrifugal partition chromatography (CPC) achieves >95% purity with minimal solvent waste .

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